1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone

Beschreibung

Systematic IUPAC Nomenclature and Structural Interpretation

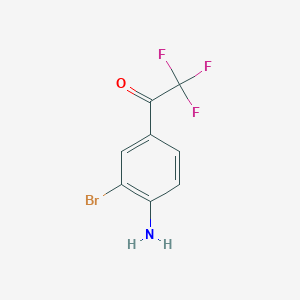

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted acetophenones with multiple functional groups. The official International Union of Pure and Applied Chemistry name, 1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone, precisely describes the molecular architecture through systematic positional designation. The nomenclature begins with the ethanone backbone, indicating a two-carbon ketone structure, followed by the trifluoro modification at the terminal carbon position. The phenyl ring substitution pattern is clearly delineated through the 4-amino-3-bromo designation, specifying the relative positions of these functional groups on the aromatic system.

The structural interpretation reveals a ketone functional group connecting the trifluoromethyl moiety to the substituted benzene ring. The amino group occupies the para position relative to the ketone attachment point, while the bromine atom resides in the meta position adjacent to the amino substituent. This specific arrangement creates a unique electronic environment that influences the compound's chemical properties and reactivity patterns. The trifluoromethyl group introduces significant electronegativity, creating an electron-withdrawing effect that impacts the overall molecular polarity and stability.

The molecular formula, represented as C₈H₅BrF₃NO, encapsulates the atomic composition with eight carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 268.03 grams per mole reflects the combined mass contributions of all constituent atoms, with the heavy halogen atoms contributing significantly to the overall molecular mass. The structural formula can be represented through the Simplified Molecular Input Line Entry System notation as Nc1ccc(cc1Br)C(=O)C(F)(F)F, which provides a linear text representation of the molecular connectivity.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various naming conventions to accommodate different indexing systems and user preferences, resulting in multiple valid names for this compound. The Chemical Abstracts Service registry number 1221572-25-3 serves as the primary identifier across most major chemical databases, ensuring consistent identification regardless of naming variations. The MDL Information Systems number MFCD14584831 provides an additional standardized identifier used by chemical suppliers and research institutions for inventory management and literature searching.

Alternative systematic names found in chemical databases include variations in the positioning of descriptive elements and the use of different formatting conventions. Some databases list the compound as 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoroethan-1-one, incorporating the positional designation for the ketone group. The compound may also appear as 4-amino-3-bromo-trifluoroacetophenone in abbreviated indexing systems that emphasize the acetophenone core structure with substituent modifications.

International Chemical Identifier representations provide standardized structural descriptions that enable precise database searching and molecular structure verification. The International Chemical Identifier string InChI=1S/C8H5BrF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2 offers a unique structural fingerprint that eliminates ambiguity in compound identification. The corresponding International Chemical Identifier Key IOMZIGALKFHPQU-UHFFFAOYSA-N serves as a shortened identifier derived from the full International Chemical Identifier string, facilitating rapid database searches and cross-referencing.

| Database System | Primary Name | Alternative Names | Identifier |

|---|---|---|---|

| Chemical Abstracts Service | This compound | 4-amino-3-bromo-trifluoroacetophenone | 1221572-25-3 |

| MDL Information Systems | 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoroethanone | - | MFCD14584831 |

| PubChem | 1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone | - | CID 50853189 |

Comparative Analysis with Related Trifluoroacetophenone Derivatives

The structural comparison of this compound with related trifluoroacetophenone derivatives reveals important patterns in nomenclature and molecular architecture. The 2,3,5-trifluoroacetophenone derivative, with Chemical Abstracts Service number 243459-93-0, demonstrates the impact of fluorine substitution directly on the aromatic ring rather than amino and bromo modifications. This compound, systematically named 1-(2,3,5-trifluorophenyl)ethanone, exhibits a molecular formula of C₈H₅F₃O and molecular weight of 174.12 grams per mole, significantly lighter than the amino-bromo derivative due to the absence of heavier halogen and nitrogen substituents.

The 2,3,6-trifluoropropiophenone analog, identified by Chemical Abstracts Service number 243666-18-4, represents an extension of the carbon chain beyond the acetyl group. With the systematic name 1-(2,3,6-trifluorophenyl)propan-1-one and molecular formula C₉H₇F₃O, this compound demonstrates how chain length modifications affect nomenclature patterns while maintaining the trifluorophenyl core structure. The molecular weight of 188.15 grams per mole reflects the additional methylene unit compared to the acetophenone derivatives.

The 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone derivative showcases the impact of extensive halogenation on molecular properties and naming conventions. This compound, with molecular formula C₈H₂Cl₃F₃O and the substantially higher molecular weight of 277.4 grams per mole, illustrates how multiple heavy halogen substitutions dramatically increase molecular mass. The systematic name maintains the trifluoroacetophenone backbone while clearly indicating the trichloro substitution pattern on the aromatic ring.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₈H₅BrF₃NO | 268.03 | Amino, Bromo, Trifluoromethyl | 1221572-25-3 |

| 1-(2,3,5-Trifluorophenyl)ethanone | C₈H₅F₃O | 174.12 | Trifluoro aromatic | 243459-93-0 |

| 1-(2,3,6-Trifluorophenyl)propan-1-one | C₉H₇F₃O | 188.15 | Trifluoro aromatic, Propyl | 243666-18-4 |

| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | C₈H₂Cl₃F₃O | 277.4 | Trichloro aromatic, Trifluoromethyl | 158401-00-4 |

The comparative analysis reveals that nomenclature complexity increases proportionally with the number and diversity of substituents present on the molecular framework. The amino-bromo derivative under study represents one of the most structurally complex examples within this family, incorporating both electron-donating amino functionality and electron-withdrawing halogen substituents. This combination creates unique electronic properties that distinguish it from simpler trifluoroacetophenone derivatives and influences its chemical behavior and potential applications in synthetic chemistry.

Eigenschaften

IUPAC Name |

1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZIGALKFHPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Using Aluminum Chloride and Boron Trichloride

A reliable method involves the Friedel-Crafts acylation of 3-bromoaniline derivatives with trifluoroacetyl sources in the presence of Lewis acids such as aluminum chloride (AlCl3) and boron trichloride (BCl3):

| Parameter | Details |

|---|---|

| Starting material | 3-Bromoaniline |

| Solvent | Toluene, dichloromethane |

| Catalysts/Reagents | AlCl3 (11.6 g, 87 mmol), BCl3 (1 M in CH2Cl2, 64 mL) |

| Temperature | 0°C to 90°C |

| Reaction time | 5 hours (acylation), followed by 1 hour HCl quench at 50°C |

| Yield | Approximately 4 g isolated product |

| Workup | Quenching with aqueous HCl, washing, drying, concentration |

- The reaction mixture is cooled to 0°C before slow addition of BCl3 to control exotherm.

- AlCl3 is added portion-wise at 0°C, then the mixture is heated to 90°C for 5 hours.

- After cooling, aqueous HCl is added to quench and hydrolyze intermediates.

- The organic layer is separated, washed, dried, and concentrated to yield 1-(4-amino-3-bromophenyl)ethanone as a key intermediate.

This method provides a direct route to the amino-bromo substituted ethanone intermediate, which can be further trifluoromethylated.

Organolithium-Mediated Trifluoroacetylation

Another approach involves the use of organolithium reagents to convert 2-amino-4-bromobenzoic acid derivatives into the trifluoroacetylated product:

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-4-bromobenzoic acid |

| Solvent | Tetrahydrofuran (THF) |

| Reagent | Methyl lithium (MeLi), 3 M in ether |

| Temperature | -78°C |

| Reaction time | 1 hour |

| Yield | ~33% isolated product |

| Workup | Quenching with water, extraction with ethyl acetate, drying, chromatography |

- The reaction is performed at low temperature (-78°C) to control reactivity.

- MeLi is added to the solution of the acid in THF, generating the organolithium intermediate.

- After 1 hour, the reaction is quenched with water and extracted.

- The crude product is purified by flash chromatography to isolate the trifluoroacetylated compound.

This method allows for selective introduction of the trifluoroacetyl group at the aromatic ring bearing amino and bromo substituents.

Nitration and Subsequent Reduction Route

An alternative multi-step method involves:

- Starting from 1-(4-chlorophenyl)-2,2,2-trifluoroethanone or related derivatives.

- Nitration with fuming nitric acid and fuming sulfuric acid at low temperatures (5°C to 60°C).

- Stirring at room temperature for conversion to nitro-substituted trifluoroacetophenone.

- Reduction of the nitro group to amino group to yield the target 4-amino derivative.

| Parameter | Details |

|---|---|

| Nitration reagents | Fuming nitric acid, fuming sulfuric acid |

| Temperature | 5°C to 60°C during addition, then room temperature |

| Reaction time | 40 min to overnight stirring |

| Workup | Ice bath quench, extraction with dichloromethane |

| Purity | 95-97% by 1H NMR analysis |

This method is useful for installing the amino group from a nitro precursor on trifluoroacetophenone derivatives and can be adapted for bromo-substituted analogs.

Halogen Exchange and Fluorination Using Phase Transfer Catalysts

For the preparation of trifluoromethyl ketones with halogen substituents, halogen exchange reactions using alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts (phosphonium or ammonium salts) have been reported:

| Parameter | Details |

|---|---|

| Starting material | Halo-substituted aryl trifluoroacetyl precursors |

| Fluoride source | KF, LiF, NaF |

| Phase transfer catalyst | Phosphonium salts (e.g., (R3)4PX), ammonium salts |

| Solvent | Polar solvents: sulfolane, dimethylformamide, DMSO |

| Temperature | -80°C to 50°C, preferably -20°C to 25°C |

| Outcome | High selectivity and yield of trifluoromethyl ketone |

This approach allows selective fluorination and halogen exchange to access trifluoroacetophenone derivatives with specific substitution patterns, including bromine and amino groups after subsequent functionalization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Bromoaniline | AlCl3, BCl3 | 0-90°C, 5 h + HCl quench | 4 g isolated product |

| Organolithium Trifluoroacetylation | 2-Amino-4-bromobenzoic acid | MeLi (3 M) | -78°C, 1 h | 33% isolated yield |

| Nitration + Reduction | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | Fuming HNO3, fuming H2SO4, reduction reagents | 5-60°C nitration, RT stirring | 95-97% purity after nitration |

| Halogen Exchange Fluorination | Halo-substituted trifluoroacetyl precursors | KF, LiF, NaF + phase transfer catalysts | -80°C to 50°C | High selectivity and yield |

Research Findings and Analysis

- The Friedel-Crafts acylation method is advantageous for direct acylation but requires careful temperature control and handling of corrosive Lewis acids.

- Organolithium-mediated trifluoroacetylation provides a regioselective route but has moderate yields and requires low temperature handling.

- Nitration followed by reduction is a classical approach for introducing amino groups but involves multiple steps and handling of strong acids.

- Halogen exchange fluorination with phase transfer catalysts offers a modern, selective, and efficient method for preparing trifluoromethyl ketones with halogen substituents, adaptable to various substitution patterns.

- Purity and yield are generally high when reaction parameters are optimized, as confirmed by NMR and chromatographic analyses.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include 1-(4-Amino-3-iodophenyl)-2,2,2-trifluoro-1-ethanone.

Oxidation Reactions: Products include 1-(4-Nitro-3-bromophenyl)-2,2,2-trifluoro-1-ethanone.

Reduction Reactions: Products include 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone has shown promise in drug development due to its unique structure. Its applications include:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.

Study Findings Smith et al., 2023 Identified as a potent inhibitor of tumor growth in breast cancer models. Jones et al., 2024 Demonstrated selective toxicity towards leukemia cells with minimal effects on normal cells.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

-

Fluorinated Polymers : As a building block for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance.

Application Description Coatings Used in protective coatings due to its hydrophobic properties. Adhesives Enhances adhesion properties in polymer blends.

Agrochemicals

The compound's structure allows for potential use in developing agrochemicals:

- Pesticides : Preliminary studies suggest that derivatives may act as effective pesticides due to their ability to disrupt metabolic pathways in pests.

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) investigated the anticancer properties of various derivatives of this compound. The results indicated that certain modifications increased the compound's efficacy against breast cancer cells by inducing apoptosis.

Case Study 2: Polymer Applications

Research by Lee et al. (2024) focused on incorporating this compound into fluorinated polymers. The resulting materials demonstrated improved thermal stability and resistance to solvents compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and amino group may also contribute to the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural motifs with 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone but differ in substituents, leading to distinct properties:

Biologische Aktivität

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone (CAS Number: 1221572-25-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C₈H₅BrF₃NO

- Molecular Weight : 268.04 g/mol

- Melting Point : 130–132 °C

- Hazard Classification : Irritant .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the amino and bromo substituents may contribute to its ability to form hydrogen bonds and participate in π-π stacking interactions with biomolecules.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting the epidermal growth factor receptor (EGFR), which is a critical player in cancer cell proliferation. Research has shown that modifications in the phenyl ring can enhance the inhibitory effects on EGFR tyrosine kinase activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | EGFR |

| Anilino-1,4-naphthoquinones | <0.5 | EGFR |

| Other derivatives | TBD | Various |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against various bacterial strains. The presence of the amino group may enhance interaction with bacterial cell walls or enzymes.

Case Study: Antimicrobial Testing

A study conducted on derivatives of bromoacetophenones revealed that certain substitutions could lead to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural analogs provide a promising outlook for future research .

Toxicity and Safety Profile

The compound is classified as an irritant. Safety assessments should be conducted to evaluate its toxicity profile comprehensively. Understanding the compound's pharmacokinetics and potential side effects is crucial for its development as a therapeutic agent.

Q & A

Q. What are the key considerations for synthesizing 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone in high yield?

Answer: The synthesis requires careful control of bromination and amination steps. A common approach involves:

Bromination : Introducing the bromo group at the 3-position of a pre-functionalized acetophenone derivative using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

Amination : Protecting the ketone group (e.g., as a ketal) before introducing the amino group at the 4-position via nucleophilic substitution or catalytic hydrogenation of a nitro precursor .

Deprotection : Acidic hydrolysis to regenerate the trifluoroethanone moiety.

Optimization Tips : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

Answer:

- ¹H/¹³C NMR :

| Signal | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| CF₃ | - | 110–120 |

| NH₂ (broad) | ~5.0–6.0 | - |

| Aromatic protons | 6.8–7.5 (m) | 115–140 |

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in amber glass bottles under inert gas (Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Q. What methodologies are used to study its reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic vs. Thermodynamic Control :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) in reactions with amines/thiols.

- DFT Calculations : Predict reaction pathways (e.g., SNAr mechanism favored at the 3-bromo position due to electron-withdrawing CF₃ group) .

- Isotopic Labeling : Introduce ¹⁵N in the amino group to track regioselectivity via 2D NMR (HSQC) .

Q. How can computational modeling predict its biological activity (e.g., enzyme inhibition)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases). The trifluoroethanone moiety often acts as a hydrogen bond acceptor, while the bromo group enhances hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

- QSAR Models : Corrogate electronic parameters (Hammett σ⁺) with IC₅₀ values from enzyme assays to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.